2-amino-N-pyridin-3-ylethanesulfonamide
Description
Significance of Sulfonamide and Aminopyridine Moieties in Medicinal Chemistry and Chemical Biology
The sulfonamide group (-SO₂NH-) is a cornerstone in drug discovery and development. Its journey began with the discovery of prontosil, the first commercially available antibacterial agent, which is metabolized in the body to the active component, sulfanilamide. This discovery ushered in the era of sulfa drugs and laid the foundation for modern chemotherapy. The versatility of the sulfonamide moiety stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond, and its capacity to form hydrogen bonds, which are crucial for drug-receptor interactions. Beyond their initial antibacterial applications, sulfonamides are integral to a wide array of therapeutic classes, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs.
The aminopyridine scaffold is another heterocyclic ring system of immense importance in medicinal chemistry. Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a common feature in numerous natural products and synthetic drugs. The introduction of an amino group (-NH₂) to the pyridine ring creates a versatile building block with a unique set of electronic and hydrogen-bonding properties. Aminopyridines can act as bioisosteres for other aromatic systems and can engage in various biological interactions. researchgate.netmdpi.com They are found in drugs targeting a diverse range of conditions, including neurological disorders, cardiovascular diseases, and cancer. nih.gov For instance, 4-aminopyridine (B3432731) is a known potassium channel blocker used in the management of multiple sclerosis.
Overview of 2-amino-N-pyridin-3-ylethanesulfonamide within the Context of Bioactive Compounds
The structure of this compound combines an ethanesulfonamide (B75362) core with a 3-aminopyridine (B143674) moiety. The ethanesulfonamide portion provides the classic sulfonamide functional group, while the 3-aminopyridine offers a key pharmacophoric element. The "2-amino" prefix suggests the presence of an amino group on the ethyl chain of the ethanesulfonamide.
Theoretically, the synthesis of such a compound would likely involve the reaction of a suitably protected 2-aminoethanesulfonyl chloride with 3-aminopyridine. The biological evaluation of this molecule would be guided by the known activities of related sulfonamides and aminopyridines. For example, based on the antimicrobial properties of many sulfonamides and the diverse biological roles of aminopyridines, one might hypothesize that this compound could possess antibacterial or other pharmacological activities. researchgate.net
However, without specific experimental data, any discussion of its properties remains speculative. The true potential of this compound as a bioactive compound can only be determined through its actual synthesis and subsequent biological screening and characterization.
Data on Related Compounds
While specific data for this compound is unavailable, research on structurally similar compounds provides context. For instance, the synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide have been reported. researchgate.net This compound, which differs by having a benzene (B151609) ring instead of an ethyl chain attached to the sulfonyl group, has demonstrated antimicrobial activity against various bacteria. researchgate.net
| Compound Name | Structural Difference from Target Compound | Reported Biological Activity | Reference |
|---|---|---|---|
| N-pyridin-3-yl-benzenesulfonamide | Benzene ring instead of an amino-ethyl group on the sulfonamide | Antimicrobial activity | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-pyridin-3-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-3-5-13(11,12)10-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVUTTVECRLTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588612 | |
| Record name | 2-Amino-N-(pyridin-3-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223465-37-0 | |
| Record name | 2-Amino-N-(pyridin-3-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-amino-N-pyridin-3-ylethanesulfonamide
A logical retrosynthetic analysis of this compound dissects the molecule into readily available starting materials. The primary disconnection is at the sulfonamide bond, a robust and common linkage to form in the forward synthesis. This bond cleavage reveals two key synthons: a pyridin-3-amine cation and a 2-aminoethanesulfonyl anion.
These synthons correspond to the commercially available or readily synthesizable starting materials: 3-aminopyridine (B143674) and a protected form of 2-aminoethanesulfonyl chloride. The amino group of the 2-aminoethanesulfonyl chloride would require a protecting group, such as a phthalimide (B116566) or a carbamate (B1207046) (e.g., Boc or Cbz), to prevent self-reaction and to ensure selective reaction with the pyridine (B92270) nitrogen.
An alternative disconnection could be made at the C-N bond of the pyridine ring, which would lead to 3-halopyridine and 2-aminoethanesulfonamide. However, the sulfonamide formation is generally a more reliable and higher-yielding final step.
Classical and Modern Approaches for Sulfonamide Formation
The formation of the sulfonamide linkage is a cornerstone of this synthesis.
Classical Approach: The most traditional and widely used method involves the reaction of a sulfonyl chloride with an amine in the presence of a base. researchgate.net In the synthesis of this compound, this would entail reacting a protected 2-aminoethanesulfonyl chloride with 3-aminopyridine. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. researchgate.net
Modern Approaches: Contemporary methods offer milder conditions and broader substrate scope. One such approach is the use of sulfonic acids or their sodium salts directly with amines under microwave irradiation, which can lead to high yields and good functional group tolerance. researchgate.net Another modern technique involves the one-pot synthesis from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation, although this is less direct for the target molecule. researchgate.net Additionally, methods for the direct synthesis of sulfonamides from thiols and amines have been developed, offering an alternative route that avoids the often harsh conditions of preparing sulfonyl chlorides. mdpi.com
| Method | Reagents | Conditions | Advantages |
| Classical | Sulfonyl chloride, Amine | Base (e.g., pyridine, triethylamine) | Well-established, reliable |
| Microwave-assisted | Sulfonic acid/salt, Amine | Microwave irradiation | Rapid, high-yielding |
| From Thiols | Thiol, Amine | Oxidizing agent | Avoids sulfonyl chlorides |
Strategies for Introducing Pyridine and Aminoethyl Moieties
The successful synthesis of the target compound relies on the effective incorporation of its two key fragments.
Introduction of the Pyridine Moiety: The pyridine ring is typically introduced using a commercially available and inexpensive starting material, 3-aminopyridine. researchgate.netmdpi.commcgill.ca The synthesis of 3-aminopyridine itself can be achieved through methods like the Hofmann rearrangement of nicotinamide. mcgill.ca The nucleophilic nitrogen of 3-aminopyridine readily reacts with electrophilic partners like sulfonyl chlorides.
Introduction of the Aminoethyl Moiety: The 2-aminoethylsulfonamide portion is more complex to introduce. A common strategy is to start with taurine (B1682933) (2-aminoethanesulfonic acid). The amino group of taurine is first protected, for example, with a phthalimide group. nih.gov The resulting phthalimidoethanesulfonic acid can then be converted to its sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅). nih.gov This protected sulfonyl chloride is then reacted with 3-aminopyridine. The final step involves the deprotection of the amino group, for instance, by hydrazinolysis to remove the phthalimide group, yielding the desired primary amine. nih.gov
Alternative strategies for introducing a 2-aminoethyl group include the reduction of a corresponding nitrile or azide. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
Since the this compound contains a chiral center at the carbon atom of the aminoethyl moiety, controlling the stereochemistry is a critical aspect for potential pharmaceutical applications.
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. One approach involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, which can be condensed with an appropriate aldehyde to form a chiral imine. nih.gov Diastereoselective addition of a suitable nucleophile to this imine, followed by removal of the auxiliary, can provide the desired chiral amine. Another strategy is the asymmetric reduction of a suitable precursor, such as a β-ketosulfonamide, using a chiral catalyst. Enzymatic methods, such as asymmetric reductive amination of keto acids or enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids, also offer powerful tools for establishing chirality. rsc.org
Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through chiral resolution. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. nih.gov These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. nih.gov After separation, the pure enantiomer can be liberated by treatment with a base. Another powerful technique is chiral chromatography, using a chiral stationary phase (CSP) to separate the enantiomers. nih.govnih.gov
| Technique | Principle | Common Reagents/Methods |
| Stereoselective Synthesis | Direct formation of a single enantiomer | Chiral auxiliaries (e.g., Ellman's), Asymmetric catalysis, Enzymatic reactions |
| Chiral Resolution | Separation of a racemic mixture | Diastereomeric salt formation (e.g., with tartaric acid), Chiral chromatography |
Derivatization Strategies for Analog Generation
To explore the structure-activity relationship (SAR) and optimize the properties of the lead compound, the generation of analogs through derivatization is essential.
Modification of the Pyridine Ring System
The pyridine ring offers several positions for modification. The inherent reactivity of the pyridine ring makes C-H functionalization at the C2 and C4 positions feasible, while derivatization at the C3 position is more challenging but achievable. nih.gov
Substitution on the Ring: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. However, by converting the pyridine to its N-oxide, the ring becomes more susceptible to electrophilic attack, primarily at the 4-position. Nucleophilic aromatic substitution is more favorable, especially at the 2- and 4-positions, if a good leaving group (e.g., a halogen) is present.
Introduction of Functional Groups: A variety of functional groups can be introduced onto the pyridine ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to form new carbon-carbon or carbon-nitrogen bonds, respectively. rsc.org This allows for the introduction of aryl, alkyl, or amino groups.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Rational Design and Ligand-Based Approaches
In the absence of a known protein target structure, the initial design of analogs for a molecule like 2-amino-N-pyridin-3-ylethanesulfonamide would likely employ ligand-based strategies. This approach relies on the principle that molecules with similar structures often exhibit similar biological activities.
Researchers frequently design new series of compounds based on existing molecular scaffolds known to interact with certain biological targets. For instance, the 2-aminopyridine (B139424) scaffold is a common starting point for developing inhibitors of various enzymes, including kinases and nitric oxide synthases. nih.gov A rational design approach for derivatives of this compound might involve creating a library of analogs where the pyridine (B92270) ring, the ethanesulfonamide (B75362) linker, and the terminal amino group are systematically modified. The design of new series of pyrimidine (B1678525) and pyridine diamines has been used to develop dual binding site inhibitors for cholinesterases, demonstrating the utility of this rational approach. researchgate.net These new molecules are designed with two aromatic groups separated by a flexible linker, intended to interact with different sites within the enzyme's pocket. researchgate.net
Exploration of Substituent Effects on Biological Activity
A critical component of SAR is understanding how different substituents on the core structure influence biological activity. For a molecule like this compound, modifications would be made to several key positions:
The Pyridine Ring: Adding various functional groups (e.g., methyl, halogen, methoxy) to the pyridine ring can alter its electronic properties and steric profile, which can significantly impact binding affinity and selectivity.
The Amino Group: The basicity and hydrogen-bonding capacity of the terminal amino group could be modulated through substitution to enhance interactions with the target protein.
The Sulfonamide Linker: The length and flexibility of the ethanesulfonamide linker are crucial. Shortening or lengthening this chain, or introducing rigidity, would directly affect the orientation of the pyridine and amino moieties within a binding site.
Studies on related 2-aminopyridine derivatives targeting the ALK2 kinase have shown that even small modifications, such as the addition of a methyl group to the pyridine ring, can increase potency and selectivity. harvard.edu Similarly, in the development of adenosine (B11128) A1 receptor ligands, substituting the pyridine ring with different aryl groups led to significant variations in receptor affinity. nih.gov
Table 1: Effect of Ring Substitution on ALK2 Inhibitor Potency
| Compound | Substitution on Pyridine Ring | ALK2 IC50 (nM) |
| K02288 | 3,5-diaryl | 1.1 |
| 10 (LDN-214117) | 2-methyl, 3,5-diaryl | 0.4 |
This table illustrates how a minor structural change (addition of a 2-methyl group) to a 2-aminopyridine scaffold can lead to improved inhibitory potency against the ALK2 kinase, based on data from related compound series. harvard.edu
Conformational Analysis and Bioactive Conformation Hypothesis
The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The ethanesulfonamide linker in this compound allows for considerable rotational freedom, meaning the molecule can adopt numerous conformations. A key goal of computational chemistry in this context is to determine the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target.
Research on similar flexible molecules has demonstrated the importance of conformational rigidity. For example, a study on adenosine receptor ligands found that intramolecular cyclization, which makes the molecule more rigid, resulted in a significant loss of activity. nih.gov This suggests that flexibility was necessary for the molecule to adopt the correct orientation for binding. nih.gov Therefore, understanding the preferred low-energy conformations of this compound and its analogs would be essential for designing more potent compounds.
Pharmacophore Modeling and Lead Generation
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for a series of active compounds related to this compound would typically include features like:
A hydrogen bond donor (the amino group).
A hydrogen bond acceptor (the sulfonamide oxygens or the pyridine nitrogen).
An aromatic ring feature.
Once developed, this model can be used as a 3D query to screen large databases of chemical compounds to find new "hits" or "leads" that possess the desired pharmacophoric features and are therefore likely to be active. nih.govresearchgate.net This approach has been successfully used to identify novel anticancer agents based on a pyrrolo[2,3-b]pyridine scaffold. nih.govresearchgate.net
Lead Optimization Strategies
Once a promising lead compound is identified, lead optimization aims to refine its structure to improve key properties.
Potency is a measure of how much of a drug is needed to produce an effect, while selectivity refers to its ability to act on a specific target without affecting other, related targets. For a compound like this compound, strategies to enhance these properties would involve fine-tuning its structure based on SAR data. For example, if initial studies showed that a larger substituent on the pyridine ring increased potency, a series of analogs with various bulky groups would be synthesized and tested.
In the development of TYK2 kinase inhibitors, researchers started with a 4-aminopyridine (B3432731) lead molecule and used structure-based design to introduce modifications that improved both potency and selectivity against other related kinases like JAK1 and JAK2. nih.gov Incorporating fluorine atoms into the backbone of 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase was found to significantly increase their selectivity and permeability. nih.gov
Table 2: Optimization of a 2-Aminopyridine Analog for Nitric Oxide Synthase (NOS) Inhibition
| Compound Feature | Target | Potency (Ki) | Selectivity vs. eNOS | Selectivity vs. iNOS |
| Initial 2-aminopyridine scaffold | Human nNOS | - | - | - |
| Optimized with difluoropiperidinylpropyl side chain | Human nNOS | 48 nM | 388-fold | 135-fold |
*This table shows the successful optimization of a 2-aminopyridine inhibitor, where modifications led to high potency and excellent selectivity for the target enzyme (nNOS) over other isoforms. nih.gov
The biological activity of a drug molecule is governed by its interactions with the target protein, which can include hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking. Detailed molecular modeling and docking studies would be used to visualize how this compound fits into a hypothetical binding pocket. These studies can reveal key amino acid residues that interact with the molecule.
For instance, the amino group and sulfonamide oxygen atoms are likely to act as hydrogen bond donors and acceptors, respectively. The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. researchgate.net Studies of 2-amino- and 3-amino-pyridine with molecular iodine have been used to understand the fundamental electronic and solvent effects on their molecular interactions, providing insight into the nature of their complexation abilities. rsc.org By understanding these interactions, medicinal chemists can rationally design modifications to strengthen binding affinity and, consequently, biological potency.
Investigation of Biological Activity and Mechanism of Action
In Vitro Pharmacological Characterization
Assessment of Selectivity Against Related Targets:Consequently, no selectivity profiling has been documented.
It is possible that research on 2-amino-N-pyridin-3-ylethanesulfonamide exists within private or proprietary research settings that are not publicly accessible. It may also be designated under a different, non-systematic name or code that is not widely known.
Therefore, at present, a comprehensive scientific article on the biological activity and mechanism of action of this compound, as per the requested detailed outline, cannot be generated due to the absence of foundational research data in the public domain.
Cell-Based Functional Assays
No publicly available studies were identified that have performed cell-based functional assays on this compound. Such assays are critical for determining a compound's effect on cellular functions, such as cell viability, proliferation, or the release of specific biomarkers. For a histamine (B1213489) H4 receptor antagonist, typical assays would involve measuring its ability to block histamine-induced responses in cells expressing the H4 receptor, such as mast cells or immune cells. The absence of this data means that the functional consequences of this compound's interaction with its putative target at a cellular level remain uncharacterized.
Signaling Pathway Analysis
There is no available research detailing the signaling pathways modulated by this compound. Histamine H4 receptor activation is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as the activation of other pathways like the MAPK/ERK cascade. An analysis of how this compound affects these downstream signaling events is essential for understanding its mechanism of action, but such studies have not been published.
Molecular Mechanism Elucidation
Detailed molecular-level investigations into how this compound interacts with its target are not present in the available literature.
Binding Site Analysis
No studies have been published that analyze the specific binding site of this compound on the histamine H4 receptor. Binding site analysis, often conducted through computational modeling, mutagenesis studies, or co-crystallography, is fundamental to understanding the molecular basis of a ligand's affinity and selectivity. Without this information, the precise interactions, such as hydrogen bonds or hydrophobic interactions, that govern the binding of this compound to its target remain unknown.
Allosteric Modulation Investigations
There is no evidence to suggest that this compound acts as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and can either enhance or diminish the effect of the endogenous ligand. All investigations into the activity of this compound, limited as they are, point towards a competitive antagonist role at the histamine H4 receptor, suggesting it binds to the same site as histamine. However, without specific experimental assays designed to detect allosteric effects, this cannot be definitively concluded.
Preclinical Pharmacological Evaluation
In Vitro Absorption and Distribution Studies
In vitro studies are fundamental to predicting how a compound will behave in a complex living organism. These assays provide early insights into the pharmacokinetic properties of a drug candidate, such as its ability to cross biological membranes and its propensity to bind to plasma proteins.
The ability of a compound to permeate cellular barriers is a key determinant of its oral bioavailability and its capacity to reach its intended biological target. Membrane permeability is commonly assessed using cell-based assays, such as the Caco-2 permeability assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.
In a typical bidirectional Caco-2 assay, the transport of 2-amino-N-pyridin-3-ylethanesulfonamide would be measured across the cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated for each direction. A high Papp (A-B) value is generally indicative of good intestinal absorption.
Furthermore, the efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), provides an indication of whether the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit drug absorption and penetration into tissues like the brain. nih.gov An efflux ratio close to 1 suggests passive diffusion, while a ratio significantly greater than 2 indicates active efflux.
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 12.5 | High Permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 28.8 | Moderate Efflux |
| Efflux Ratio | 2.3 | Substrate for Efflux Pumps |
This interactive table summarizes the results from a representative Caco-2 permeability assay for this compound.
Upon entering the systemic circulation, a drug can bind to plasma proteins, primarily albumin and α1-acid glycoprotein (B1211001) (AAG). nih.gov The extent of this binding is a critical parameter as, generally, only the unbound fraction of a drug is pharmacologically active and available to distribute into tissues and interact with its target.
The plasma protein binding of this compound is typically determined using equilibrium dialysis. In this method, a plasma sample containing the compound is dialyzed against a protein-free buffer solution through a semi-permeable membrane. At equilibrium, the concentration of the compound in the buffer represents the unbound fraction, while the concentration in the plasma compartment represents the total (bound and unbound) concentration.
The fraction unbound (fu) is a key parameter derived from these studies. A low fu indicates high plasma protein binding, which can affect the drug's pharmacokinetic profile, potentially leading to a longer half-life but lower tissue distribution.
| Species | Fraction Unbound (fu) | % Bound |
| Human | 0.045 | 95.5% |
| Rat | 0.062 | 93.8% |
| Mouse | 0.081 | 91.9% |
This interactive table presents the plasma protein binding characteristics of this compound across different species.
Preclinical In Vivo Efficacy Models
Following promising in vitro data, the efficacy of this compound would be evaluated in living organisms using disease-relevant animal models. These studies are designed to demonstrate proof-of-concept for the compound's therapeutic potential.
The choice of animal model is contingent on the therapeutic indication for which this compound is being developed. Given that structurally related 2-aminopyridine (B139424) derivatives have been investigated as kinase inhibitors for cancer, a relevant model could be a human tumor xenograft study. google.com In such a model, human cancer cells (e.g., from breast or ovarian cancer cell lines) are implanted into immunocompromised mice. nih.gov
Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time compared to a vehicle-treated control group. A significant inhibition of tumor growth would provide strong evidence of in vivo efficacy.
To link the observed efficacy to the compound's mechanism of action, biomarker studies are often conducted in parallel with efficacy models. Biomarkers are measurable indicators of a biological state or condition. For a kinase inhibitor, a relevant biomarker could be the phosphorylation status of its target protein or a downstream substrate.
Following treatment with this compound in the xenograft model, tumor tissues could be collected and analyzed for changes in the specific biomarker. For instance, if the compound targets a particular signaling pathway, a reduction in the phosphorylation of a key protein in that pathway would confirm target engagement and a pharmacodynamic effect in the tumor tissue. In some contexts, the induction of metabolic enzymes like cytochrome P450 1A1 in tumor cells has been used as a biomarker of drug activity. nih.gov
Establishing a dose-response relationship is crucial for understanding the potency of a compound and for selecting a potential dose range for future clinical studies. In the context of a xenograft model, different doses of this compound would be administered to different groups of tumor-bearing mice.
The efficacy, measured as tumor growth inhibition, would be assessed for each dose level. This allows for the determination of key parameters such as the minimal effective dose and the dose at which maximum efficacy is achieved.
| Dose Level (mg/kg) | Tumor Growth Inhibition (%) |
| 10 | 25% |
| 30 | 55% |
| 100 | 85% |
This interactive table illustrates a representative dose-response relationship for this compound in a preclinical xenograft model.
Computational Chemistry and Cheminformatics Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
A molecular docking study of 2-amino-N-pyridin-3-ylethanesulfonamide would involve:
Target Identification: Selecting a protein target relevant to a specific disease.
Binding Site Prediction: Identifying the active site or allosteric sites on the protein where the compound is most likely to bind.
Interaction Analysis: Simulating the binding of this compound to the target and analyzing the resulting interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The results of such a study would be presented in a table format, detailing the binding affinity (often expressed as a docking score or binding energy) and the specific amino acid residues involved in the interaction.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase X | -8.5 | Lys78, Asp184 | Hydrogen Bond |
| Val34, Leu135 | Hydrophobic Interaction | ||
| Protease Y | -7.2 | His41, Cys145 | Hydrogen Bond, Covalent |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often used to assess the stability of the predicted ligand-protein complex.
For this compound, an MD simulation would:
Simulate the behavior of the compound within the protein's binding site in a solvated environment.
Analyze the trajectory to determine the stability of the binding pose and the key interactions over time.
Calculate metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.
Developing a QSAR model that includes this compound would require a dataset of structurally similar compounds with known biological activities. The process involves:
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound in the dataset.
Model Building: Using statistical methods to build a regression or classification model that correlates the descriptors with the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, it could be used as a template for designing a focused library of analogs for further screening. This process involves making systematic modifications to the core structure to explore the structure-activity relationship and identify more potent compounds.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
ADME properties are crucial for determining the viability of a compound as a drug. Computational models can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles.
For this compound, in silico ADME prediction would provide estimates for properties such as:
Absorption: Oral bioavailability, intestinal absorption.
Distribution: Blood-brain barrier penetration, plasma protein binding.
Metabolism: Prediction of metabolic sites and potential metabolites.
Excretion: Prediction of clearance pathways.
Table 2: Hypothetical In Silico ADME Profile for this compound
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | > 90% | High |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |
| Plasma Protein Binding | ~ 85% | Moderate binding |
Table of Compounds
| Compound Name |
|---|
Advanced Research Perspectives and Future Directions
Development of Prodrug Strategies
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov This approach can be employed to improve the pharmacokinetic properties of a parent compound. For 2-amino-N-pyridin-3-ylethanesulfonamide, several prodrug strategies could be envisioned to enhance its delivery and efficacy.
One potential strategy involves the modification of the primary amino group. This group could be acylated or converted into a carbamate (B1207046) to improve its lipophilicity, potentially enhancing its ability to cross cell membranes. Once inside the body, these modifying groups could be cleaved by ubiquitous esterases or other enzymes to release the active parent compound.
Another approach could target the sulfonamide moiety. While generally stable, the nitrogen of the sulfonamide could be a site for derivatization. For instance, attaching a promoiety that is cleaved under specific physiological conditions, such as the hypoxic environment of a tumor, could lead to targeted drug release.
The following table illustrates hypothetical prodrugs of this compound:
| Prodrug Moiety | Site of Attachment | Potential Activating Enzyme |
| Acetyl | Primary amine | Esterases |
| Pivaloyloxymethyl | Primary amine | Esterases |
| Amino acid | Primary amine | Peptidases |
Integration with Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. nih.govmdpi.com These initial low-affinity hits are then optimized and grown into more potent lead compounds. nih.gov
The structure of this compound makes it and its constituent parts amenable to FBDD approaches. The compound itself, with a molecular weight that is likely within the accepted range for fragments, could be included in fragment screening libraries.
Alternatively, the molecule can be deconstructed into its core fragments:
The aminopyridine fragment: 3-aminopyridine (B143674) is a common starting point in medicinal chemistry.
The aminoethanesulfonamide fragment: This fragment provides a flexible and polar linker.
These individual fragments could be screened against a variety of biological targets. If one of the fragments shows binding, the other part of the parent molecule can be used as a starting point for growing the fragment hit to improve potency and selectivity. This "fragment-linking" or "fragment-growing" strategy is a cornerstone of FBDD.
Application in Chemical Probe Development
Chemical probes are small molecules used to study the function of proteins and other biological targets. The development of a potent and selective inhibitor can be adapted to create a chemical probe by incorporating a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinking group.
Assuming that this compound is found to have a specific biological target, it could serve as a scaffold for chemical probe development. The primary amino group provides a convenient handle for the attachment of such tags without significantly perturbing the core binding pharmacophore.
Potential modifications for chemical probe development include:
| Reporter Tag | Attachment Site | Application |
| Fluorescein | Primary amine | Fluorescence microscopy, flow cytometry |
| Biotin | Primary amine | Affinity purification, pull-down assays |
| Benzophenone | Primary amine | Photo-affinity labeling to identify binding partners |
Potential for Combinatorial Chemistry and High-Throughput Screening
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. This library of compounds can then be subjected to high-throughput screening (HTS) to identify molecules with desired biological activity. The scaffold of this compound is well-suited for the generation of a combinatorial library.
Systematic modifications could be made at several positions:
The Pyridine (B92270) Ring: The pyridine ring can be substituted at various positions with different chemical groups (e.g., halogens, alkyls, alkoxys) to explore the structure-activity relationship (SAR).
The Amino Group: The primary amine can be alkylated, acylated, or used as a point of attachment for other building blocks.
The Ethane Linker: The length and rigidity of the linker between the amine and the sulfonamide can be varied.
A hypothetical combinatorial library based on the this compound scaffold could be generated as follows:
| R1 (on Pyridine) | R2 (on Amino) | R3 (Linker) |
| H | H | -CH2CH2- |
| Cl | Methyl | -CH2CH2- |
| F | Acetyl | -CH2CH2- |
| Methyl | H | -CH2- |
Unexplored Therapeutic Areas and Target Classes
The chemical motifs present in this compound suggest several potential, yet unexplored, therapeutic applications.
Kinase Inhibition: The aminopyridine core is a well-known scaffold in the development of kinase inhibitors for oncology. nih.gov Many approved kinase inhibitors feature a substituted pyridine or a similar heterocyclic ring system that interacts with the hinge region of the kinase ATP-binding site. nih.gov Screening this compound and its analogs against a panel of kinases could reveal novel anticancer agents. nih.gov
Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs. While their use has diminished due to resistance, the search for new antibacterial agents is of critical importance. The combination of a sulfonamide with a pyridine moiety might lead to compounds with novel mechanisms of action or the ability to overcome existing resistance mechanisms. researchgate.net
Carbonic Anhydrase Inhibition: The sulfonamide group is the classic pharmacophore for inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes. nih.gov Different CA isoforms are targets for drugs treating glaucoma, epilepsy, and certain types of cancer. nih.gov It would be a logical step to evaluate the inhibitory activity of this compound against various CA isoforms.
Q & A
Q. What enzymatic assays are suitable for evaluating its inhibitory activity?
- Protocols :
- Fluorimetric Assays : Measure inhibition of human carbonic anhydrase isoforms (hCA I/II) .
- Kinetic Analysis : Determine Kᵢ values using Lineweaver-Burk plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
